molecular formula C14H15NO7S3 B2740479 (Z)-2-(5-(4-hydroxy-3,5-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid CAS No. 881822-19-1

(Z)-2-(5-(4-hydroxy-3,5-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid

Cat. No. B2740479
CAS RN: 881822-19-1
M. Wt: 405.45
InChI Key: QOAQBZMOJFLLFQ-XFFZJAGNSA-N
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Description

This compound is a thiazolidine derivative. Thiazolidines are a class of organic compounds that contain a ring of four carbon atoms and one sulfur atom . The presence of the hydroxy and methoxy groups suggests that this compound may have some interesting chemical properties .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, suggests that it has a complex structure with multiple functional groups. These include a thiazolidine ring, a benzylidene group, and multiple hydroxy and methoxy groups . These functional groups could potentially participate in a variety of chemical reactions .

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • A series of derivatives similar to the mentioned compound have been synthesized and screened for their antimicrobial activity against both gram-positive and gram-negative bacteria. These compounds showed good to moderate activity, with some demonstrating very good activity comparable to standard drugs like Ampicillin and Ciprofloxacin (Pansare Dattatraya & Shinde Devanand, 2015).
  • Further research into similar compounds has revealed their potential as antimicrobial agents, with notable activity against mycobacteria, including Mycobacterium tuberculosis, and some compounds exhibiting antibacterial activity against Gram-positive bacteria like methicillin-resistant Staphylococcus aureus (M. Krátký, J. Vinšová, & J. Stolaříková, 2017).

Synthesis and Characterization

  • The compound and its derivatives have been synthesized through various chemical reactions including nucleophilic substitution and Knoevenagel condensation. These synthesis processes allow for the creation of compounds with potential applications in medicinal chemistry and drug development (Nazar Trotsko et al., 2018).

Applications in Photodynamic Therapy

  • A derivative of the compound has been utilized in the synthesis of new zinc phthalocyanine, which showed high singlet oxygen quantum yield. This property is essential for photodynamic therapy applications, offering potential for the treatment of cancer (M. Pişkin, E. Canpolat, & Ö. Öztürk, 2020).

Corrosion Inhibition

  • Azo derivatives of the compound have been studied for their corrosion inhibition properties on mild steel in hydrochloric acid. These studies have shown that the compounds can operate as effective corrosion inhibitors, which is crucial for protecting metal surfaces in industrial applications (M. Bedair et al., 2022).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically studied in the context of drug discovery, where the compound’s interactions with various proteins, enzymes, or cellular structures are investigated. Without specific information or research on this compound, it’s not possible to provide a detailed analysis of its mechanism of action .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it’s handled and used. Without specific information on this compound, it’s not possible to provide a detailed analysis of its safety and hazards .

Future Directions

The study of new and complex organic compounds like this one is a key part of advancing our understanding of chemistry and developing new materials and medicines. Future research could involve synthesizing this compound and studying its properties and potential applications .

properties

IUPAC Name

2-[(5Z)-5-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO7S3/c1-21-9-5-8(6-10(22-2)12(9)16)7-11-13(17)15(14(23)24-11)3-4-25(18,19)20/h5-7,16H,3-4H2,1-2H3,(H,18,19,20)/b11-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOAQBZMOJFLLFQ-XFFZJAGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C=C2C(=O)N(C(=S)S2)CCS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1O)OC)/C=C\2/C(=O)N(C(=S)S2)CCS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO7S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-(5-(4-hydroxy-3,5-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid

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